molecular formula C12H19NO B1454393 5-Methoxy-1-phenylpentan-2-amine CAS No. 1249980-06-0

5-Methoxy-1-phenylpentan-2-amine

Cat. No. B1454393
CAS RN: 1249980-06-0
M. Wt: 193.28 g/mol
InChI Key: YPBVXODZCVRZQH-UHFFFAOYSA-N
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Description

5-Methoxy-1-phenylpentan-2-amine is a compound with the molecular formula C12H19NO . It is a derivative of amine, which is a class of organic compounds that contain a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring), a methoxy group (an oxygen atom bonded to a methyl group), and an amine group (a nitrogen atom with a lone pair of electrons) attached to a pentane backbone .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acids and Derivatives : 5-Methoxy-1-phenylpentan-2-amine has been utilized in the synthesis of L-form amino acids, such as L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins. This process involves steps like hydrolysis, saponification, and decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).

  • Development of Antimicrobial and Anticoccidial Compounds : Research shows the potential of derivatives of this compound in creating compounds with antimicrobial and anticoccidial activities, indicating its role in pharmaceutical research (Georgiadis, 1976).

  • Synthesis of Fluorescent and Colorimetric Probes : Derivatives of this compound have been synthesized for use as pH probes, demonstrating utility in chemical sensing and potentially in biological imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

Pharmaceutical Research

  • Potential in Analgesic Development : Research on the synthesis of new analgesics has involved derivatives of this compound, highlighting its relevance in the search for novel pain management solutions (Wissler, Jagusch, Sundermann, & Hoelderich, 2007).

  • Exploration in Psychotomimetic Studies : Studies on the metabolic N-hydroxylation of psychotomimetic amines include derivatives of this compound, providing insights into the mechanisms of action of these substances (Gal, Gruenke, & Castagnoli, 1975).

Chemical and Biological Mechanisms

  • Investigating Biosynthetic Pathways : Isolation of specific acids derived from this compound from plants like Athyrium yokoscense has been used to understand biosynthetic pathways of benzoic acid (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).

  • Role in Polymerization Research : The compound has been used to study the polymerization reactions, aiding in the understanding of the mechanism of Ziegler-Natta reactions, crucial in material science (Rodríguez, Carreño, Fernández-Sánchez, & Alcántara, 1989).

Biochemical Analysis

Biochemical Properties

5-Methoxy-1-phenylpentan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of metabolites that can be further studied for their biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of serotonin receptors, which play a key role in cell signaling and neurotransmission . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. For instance, its interaction with serotonin receptors can result in the activation of downstream signaling pathways that alter gene expression . These molecular mechanisms are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in rodent models, low doses have been associated with anxiolytic and antidepressant-like effects, whereas high doses can cause neurotoxicity and behavioral changes . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conversion into metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other substances.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biological effects.

properties

IUPAC Name

5-methoxy-1-phenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-14-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBVXODZCVRZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.